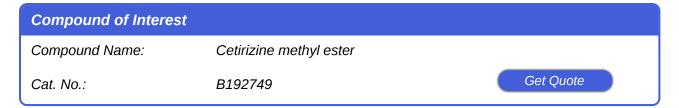


An In-depth Technical Guide to Cetirizine Methyl Ester: Synthesis and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine methyl ester is a key chemical intermediate and a known impurity in the synthesis of Cetirizine, a widely used second-generation antihistamine. This technical guide provides a comprehensive overview of the synthesis, purification, and physicochemical properties of cetirizine methyl ester. Detailed experimental protocols for its preparation are outlined, and its analytical characteristics are summarized. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of cetirizine and related compounds.

Introduction

Cetirizine, the carboxylated metabolite of hydroxyzine, is a potent and selective histamine H1-receptor antagonist.[1] Its efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established. **Cetirizine methyl ester** is primarily recognized as a crucial intermediate in certain synthetic routes to Levocetirizine, the active (R)-enantiomer of cetirizine, and is also classified as a process-related impurity in the manufacturing of cetirizine.[2][3] A thorough understanding of its synthesis and properties is therefore essential for process optimization and impurity profiling in the pharmaceutical industry.

Physicochemical Properties



Cetirizine methyl ester is typically a colorless to pale yellow oil under standard conditions.[2] [4] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	methyl 2-[2-[4-[(4- chlorophenyl)- phenylmethyl]piperazin-1- yl]ethoxy]acetate	[5]
CAS Number	83881-46-3	[5][6]
Molecular Formula	C22H27CIN2O3	[5][6]
Molecular Weight	402.91 g/mol	[6]
Appearance	Colorless to Pale Yellow Oil	[2][4][7]
Predicted Boiling Point	508.5 ± 45.0 °C	[4]
Predicted Density	1.186 ± 0.06 g/cm ³	[4][6]
Storage	2°C - 8°C, well-closed container	[6]

Synthesis of Cetirizine Methyl Ester

Several synthetic routes for the preparation of **cetirizine methyl ester** have been reported. The choice of method often depends on the starting material, desired scale, and purity requirements.

Esterification of Cetirizine Dihydrochloride with Trimethylsilyldiazomethane

This method provides a high yield of **cetirizine methyl ester** under mild conditions.

- To a solution of cetirizine dihydrochloride (461 mg, 1.0 mmol, 1.0 equiv) in methanol (100 mL) at 0 °C, add trimethylsilyldiazomethane (2.0 M in hexanes, 2.5 mL, 5.0 equiv).[8]
- Stir the reaction mixture for 10 minutes at 0 °C.[8]



- Quench the excess trimethylsilyldiazomethane by adding acetic acid (100 μL).[8]
- Concentrate the solution under reduced pressure to obtain a thick oil.[8]
- Purify the crude product by chromatography (1:1 hexanes:ethyl acetate with 1% triethylamine) to yield cetirizine methyl ester (free base, 390 mg, 97.0%) as a colorless oil.
 [8]

Esterification of Cetirizine Amide with Acidic Methanol

This method is suitable for large-scale synthesis and involves the conversion of a cetirizine amide intermediate.

- Treat (R)-2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide ((R)-cetirizine amide) (1.4 kg, 3.0 mol) with a solution of HCl in methanol (22% HCl, 0.5 kg HCl, 13 mol) in methanol (10 L).[8]
- Heat the mixture to reflux for 4 hours.[8]
- Cool the reaction mixture and add solid potassium bicarbonate (1.3 kg, 13 mol) to quench the acid.[8]
- Stir the solution for 7 hours.[8]
- Exchange the solvent from methanol to methyl isobutyl ketone (MIBK) by distillation.
- Clarify the resulting slurry through a 1.0 µm polypropylene polish filter to obtain a solution of (R)-cetirizine methyl ester in MIBK.[8]

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of **cetirizine methyl ester**.



Analytical Technique	Data	Reference(s)
¹H NMR (CDCl₃)	δ 7.4-7.1 (cm, 9H), 4.28 (s, 1H), 4.17 (q, J = 7.2 Hz, 2H), 4.01 (s, 2H), 3.90 (app. t., J = 4.7 Hz, 2H), 2.99 (br s, 6H), 2.55 (br s, 4H), 1.25 (app. t) (for ethyl ester)	[7]
¹³ C NMR (CDCl₃)	δ 173.7, 141.9, 141.1, 132.6, 129.1, 128.7, 128.6, 127.8, 127.2, 75.4, 68.9, 68.4, 57.8, 53.7, 51.6 (for related amide)	[7]
Mass Spectrometry (GC-MS)	Top Peaks (m/z): 201, 165, 203	[5]
Infrared (IR) Spectroscopy	Vapor Phase IR Spectra available on PubChem	[5]
High-Performance Liquid Chromatography (HPLC)	Chiral separation on Chiralpak AD column with methanol:acetonitrile:diethylam ine (95:5:0.1) at 1 mL/min, detection at 230 nm.	[8]

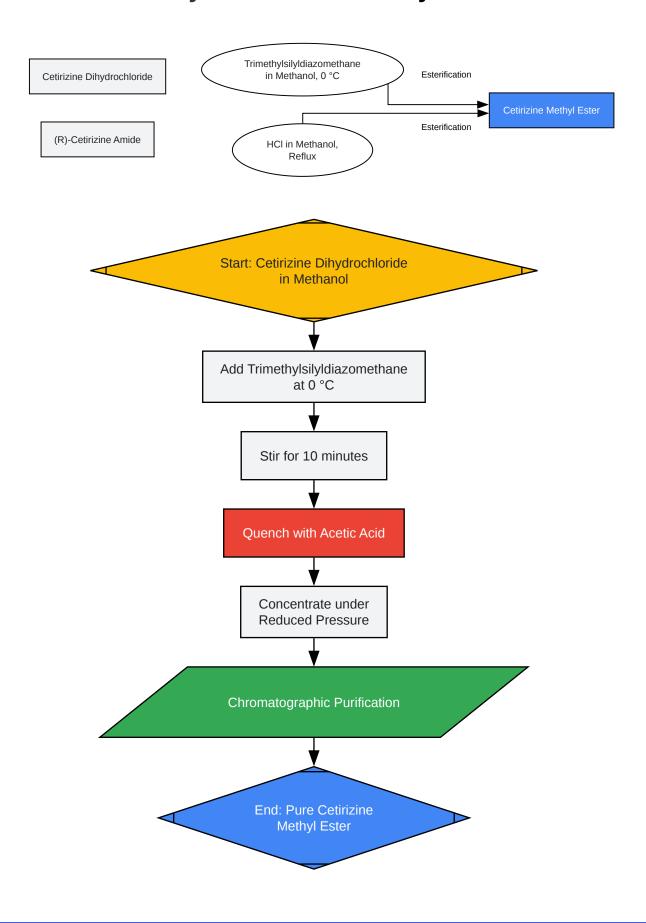
Mechanism of Action of Parent Compound (Cetirizine)

Cetirizine methyl ester is primarily of interest as a synthetic intermediate. The biological activity resides in the parent molecule, cetirizine. Cetirizine is a highly selective antagonist of the peripheral histamine H₁ receptor.[9] During an allergic response, histamine is released and binds to H₁ receptors, leading to symptoms like itching, sneezing, and swelling.[9] Cetirizine competitively blocks these receptors, thereby preventing the action of histamine and alleviating allergy symptoms.[9] Due to its hydrophilic nature, it has limited ability to cross the blood-brain barrier, resulting in minimal sedative effects compared to first-generation antihistamines.[9]

Visualizations



Synthesis Pathway of Cetirizine Methyl Ester





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